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Compound of Interest

Compound Name: Longipedlactone E

Cat. No.: B15242868 Get Quote

Disclaimer: Initial searches for "Longipedlactone E" and its analogs did not yield any publicly

available scientific literature. Therefore, this guide provides a comprehensive analysis of the

structure-activity relationship (SAR) of a well-researched class of sesquiterpene lactones,

parthenolide and its analogs, as a representative example. This guide adheres to the user's

specified format and content requirements.

Parthenolide, a sesquiterpene lactone isolated from feverfew (Tanacetum parthenium), has

garnered significant attention for its potent anti-inflammatory and anti-cancer properties.[1][2]

Its biological activity is primarily attributed to its unique chemical structure, featuring an α-

methylene-γ-lactone ring and an epoxide group, which can interact with cellular nucleophiles.

[1] Extensive research has focused on synthesizing and evaluating parthenolide analogs to

improve its pharmacological profile, including solubility, stability, and target specificity. This

guide compares the biological activities of various parthenolide analogs, providing insights into

their structure-activity relationships.

Table 1: Cytotoxicity of Parthenolide and its Analogs
against Triple-Negative Breast Cancer (TNBC) Cell Lines
The following table summarizes the in vitro cytotoxicity (IC50 in µM) of parthenolide and a

selection of its synthetic analogs against the SUM-159 triple-negative breast cancer cell line.

The data highlights the impact of structural modifications on anti-cancer activity.
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Compound R1 R2
IC50 (µM) against
SUM-159 Cells

Parthenolide H H 2.68 - 4.63[3]

Analog 7d -CH2CH2N(CH3)2 H 0.20 - 0.27[3]

Analog 7a -CH2CH2OH H > 10[3]

Analog 7b -CH2CH2OCH3 H 5.23[3]

Analog 7c -CH2CH2Cl H 1.15[3]

Analog 8a H -COCH3 3.12[3]

Analog 8b H -COCF3 1.89[3]

Note: The IC50 values for parthenolide are presented as a range from the cited literature.[3]

The analogs are derivatives of parthenolide, with substitutions at the R1 and R2 positions as

indicated in the general structure below.

Structure-Activity Relationship (SAR) Insights
The biological activity of parthenolide and its analogs is intricately linked to specific structural

features. The α-methylene-γ-lactone moiety and the epoxide ring are considered crucial for its

bioactivity, acting as Michael acceptors that can form covalent bonds with nucleophilic

residues, such as cysteine, in target proteins.[1]

Key SAR findings from the study of various analogs include:

The α-methylene-γ-lactone Ring: This moiety is a critical pharmacophore. Reduction of the

exocyclic double bond or opening of the lactone ring generally leads to a significant

decrease or complete loss of biological activity.

The Epoxide Group: The epoxide at the C4-C5 position also contributes to the reactivity and

biological activity of parthenolide.

Modifications at C9 and C14: Derivatization at the C9 and C14 positions has been explored

to enhance potency and solubility. For instance, the introduction of a dimethylamino group at

the C13 position (via Michael addition to the α-methylene-γ-lactone) has led to the
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development of water-soluble analogs like dimethylaminoparthenolide (DMAPT) with

improved pharmacokinetic properties.[1]

Hydroxylation: The introduction of hydroxyl groups at various positions can modulate the

activity. For example, some hydroxylated parthenolide analogs have shown improved

anticancer activity.[4]

Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and

cytotoxicity.[5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT

to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the

number of living cells.

Protocol:

Cell Seeding: Plate cells in a 96-well plate at a density of 3,000–10,000 cells per well and

incubate for 24 hours.[5]

Compound Treatment: Treat the cells with various concentrations of the test compounds

(e.g., parthenolide and its analogs) and a vehicle control (e.g., 0.05% DMSO) for a specified

period (e.g., 24, 48, or 72 hours).[5][7]

MTT Addition: After the incubation period, add MTT solution (final concentration of 500

µg/mL) to each well and incubate for 4 hours at 37°C.[5]

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent,

such as DMSO, to each well to dissolve the formazan crystals.[5]

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a

wavelength of 490 nm or 570 nm using a microplate reader.[5][6]
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is

determined by plotting the percentage of viability against the logarithm of the compound

concentration and fitting the data to a dose-response curve.[5]

NF-κB Inhibition Assay
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, cell

survival, and proliferation. Parthenolide is a known inhibitor of NF-κB signaling.[8][9]

Principle: This assay measures the ability of a compound to inhibit the activation of NF-κB. One

common method involves using a reporter gene, such as secreted embryonic alkaline

phosphatase (SEAP), under the control of an NF-κB response element.

Protocol:

Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing the

NF-κB-SEAP reporter gene.

Compound Treatment: Seed the transfected cells in a 96-well plate and treat with the test

compounds for a predetermined time.

NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-

alpha (TNF-α), to induce the expression of the SEAP reporter gene.

SEAP Activity Measurement: Collect the cell culture supernatant and measure the SEAP

activity using a colorimetric or chemiluminescent substrate.

Data Analysis: The reduction in SEAP activity in the presence of the test compound

compared to the stimulated control indicates the inhibition of NF-κB activation. The IC50

value can be calculated from the dose-response curve.
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Caption: General chemical structure of parthenolide highlighting key bioactive moieties and

common sites for analog modification.
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Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
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Caption: Signaling pathway of NF-κB activation and its inhibition by parthenolide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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